pGlu-Leu-Asn-Phe-Ser-Ala-Gly-TrpNH2
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Overview
Description
Adipokinetic Hormone II (Locusta migratoria) is an insect neuropeptide that plays a crucial role in the regulation of energy metabolism during flight. It is one of the three adipokinetic hormones found in the migratory locust, Locusta migratoria. These hormones are responsible for mobilizing energy reserves from the fat body to fuel prolonged flight activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Adipokinetic Hormone II involves the use of solid-phase peptide synthesis (SPPS) techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to a solid resin.
Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.
Cleavage and Purification: Once the peptide chain is complete, it is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of Adipokinetic Hormone II is not widely documented, but it would likely involve large-scale SPPS techniques with automated peptide synthesizers to ensure high yield and purity. The process would also include rigorous quality control measures to verify the sequence and structure of the synthesized peptide .
Chemical Reactions Analysis
Types of Reactions
Adipokinetic Hormone II can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.
Major Products Formed
Oxidation: Methionine sulfoxide.
Reduction: Free thiol groups.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
Mechanism of Action
Adipokinetic Hormone II exerts its effects by binding to specific receptors on the fat body cells of locusts. This binding activates a signaling cascade involving the stimulatory guanine nucleotide-binding protein (Gs), which in turn stimulates the production of cyclic AMP (cAMP). The increase in cAMP levels activates glycogen phosphorylase and triacylglycerol lipase, leading to the mobilization of carbohydrates and lipids from the fat body to the flight muscles .
Comparison with Similar Compounds
Adipokinetic Hormone II is part of a family of adipokinetic hormones found in insects. Similar compounds include:
Adipokinetic Hormone I: Also found in Locusta migratoria, it has a similar role in energy mobilization but differs in its amino acid sequence.
Adipokinetic Hormone III: Another variant found in Locusta migratoria, known for its higher potency in mobilizing lipids.
Adipokinetic Hormone II is unique in its specific sequence and receptor interactions, which confer distinct physiological effects compared to other adipokinetic hormones .
Properties
Molecular Formula |
C43H57N11O11 |
---|---|
Molecular Weight |
904.0 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]butanediamide |
InChI |
InChI=1S/C43H57N11O11/c1-22(2)15-30(51-39(61)28-13-14-35(57)49-28)40(62)53-32(18-34(44)56)42(64)52-31(16-24-9-5-4-6-10-24)41(63)54-33(21-55)43(65)48-23(3)38(60)47-20-36(58)50-29(37(45)59)17-25-19-46-27-12-8-7-11-26(25)27/h4-12,19,22-23,28-33,46,55H,13-18,20-21H2,1-3H3,(H2,44,56)(H2,45,59)(H,47,60)(H,48,65)(H,49,57)(H,50,58)(H,51,61)(H,52,64)(H,53,62)(H,54,63)/t23-,28-,29-,30-,31-,32-,33-/m0/s1 |
InChI Key |
KMVRKMSUXFKTDO-RKNQSKIKSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]4CCC(=O)N4 |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(C)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N)NC(=O)C4CCC(=O)N4 |
Origin of Product |
United States |
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